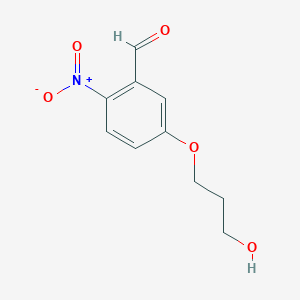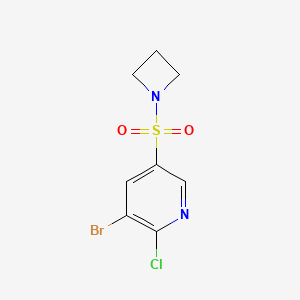
4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds .
科学的研究の応用
4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine has several scientific research applications:
作用機序
The mechanism of action of 4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in pathogen metabolism, thereby exhibiting antimicrobial properties .
類似化合物との比較
- 1,2,3,4-Tetrahydroisoquinoline
- 3,4-Dihydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydro-isoquinoline
- 5,6,7,8-Tetrahydroisoquinoline
Comparison: Compared to these similar compounds, 4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with various biological targets, making it a valuable compound for research and development .
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine |
InChI |
InChI=1S/C13H18N2O/c1-2-13(15-5-7-16-8-6-15)9-11-3-4-14-10-12(1)11/h1-2,9,14H,3-8,10H2 |
InChIキー |
CCANEMROAJWPCL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetate](/img/structure/B8680596.png)




![6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8680643.png)


![2-{4-[(3S)-1-(tert-butoxycarbonyl)piperidin-3-yl]phenyl}-2H-indazole-7-carboxylic acid](/img/structure/B8680659.png)

![3-Iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8680672.png)


